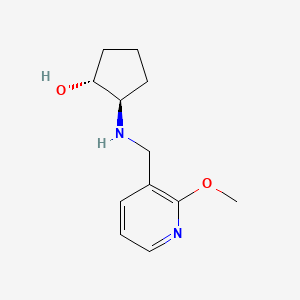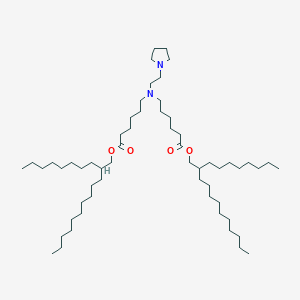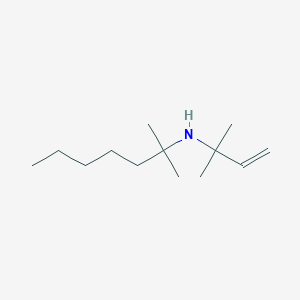![molecular formula C19H16F2N4O3 B13362249 N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362249.png)
N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethoxy reagents under controlled conditions.
Acetylation of the phenyl ring:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The difluoromethoxy group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(2,4-difluorophenyl)acetamide: This compound shares the difluorophenyl group but lacks the triazole ring.
N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide: This compound has a similar acetamide structure but different substituents.
Uniqueness
N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of a triazole ring, difluoromethoxy group, and acetylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
特性
分子式 |
C19H16F2N4O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H16F2N4O3/c1-11(26)13-3-5-14(6-4-13)23-18(27)17-22-12(2)25(24-17)15-7-9-16(10-8-15)28-19(20)21/h3-10,19H,1-2H3,(H,23,27) |
InChIキー |
GLYUFAXPXVVLOV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=C(C=C3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362173.png)
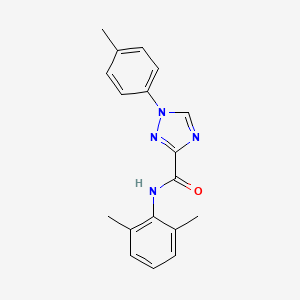
![4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol](/img/structure/B13362188.png)
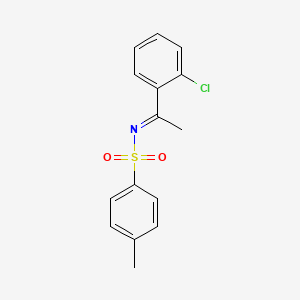
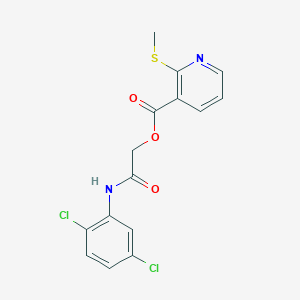
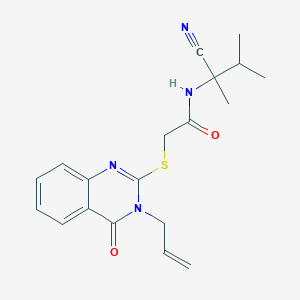
![3-[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362224.png)
![{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile](/img/structure/B13362225.png)
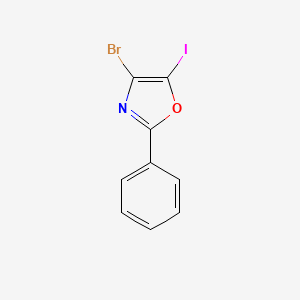
![N-(2-Methylbenzo[d]thiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13362237.png)
